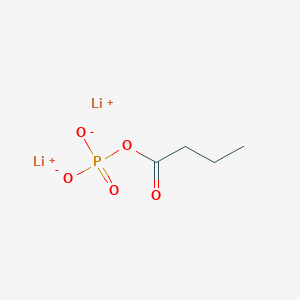
(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 073 is a potent cannabimimetic that has been identified as an adulterant in smoking mixtures. (R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite is a purified single enantiomer of a major metabolite of JWH 073, produced by human liver microsomes in vitro and detected, as a glucuronidated form, in urine. The biological actions of this metabolite are unknown.
Wissenschaftliche Forschungsanwendungen
Metabolic Alterations and Biomarker Identification
(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite is closely related to substances like γ-Hydroxybutyric acid (GHB), which is recognized for its significant role in the central nervous system as a neurotransmitter and neuromodulator. Recent research emphasizes the importance of metabolomics and metabolism studies in identifying potential biomarkers of exposure to substances like GHB. This is crucial due to the challenging distinction between endogenous and exogenous GHB, as well as its rapid metabolism. The findings suggest that metabolites in organic acids, amino acids, and polyamines in urine could effectively discriminate between GHB-ingested individuals and controls. These insights highlight the significance of metabolic alterations and the potential of metabolites as biomarkers, indicating a promising direction for future research in this domain (Jung, Kim, Seo, & Lee, 2021).
Drug Metabolizing Enzymes and Drug Interactions
Exogenous cannabinoids, which structurally and pharmacologically share similarities with compounds like (R)-(−)-JWH 073, show diverse effects on drug metabolizing enzymes, particularly cytochrome P-450 (CYP-450) enzymes. These enzymes significantly contribute to the metabolism of cannabinoids, including JWH-018, a close relative of JWH 073. The interactions of these substances with drug metabolizing enzymes are crucial for understanding their pharmacological profiles and potential drug interactions. This knowledge is particularly relevant in clinical care, where understanding the substrate, inhibitor, or inducer roles of such compounds can help mitigate adverse drug interactions and optimize therapeutic outcomes (Stout & Cimino, 2014).
Microbial Production and Environmental Implications
The microbial production of related compounds, such as poly-D-3-hydroxybutyrate from CO2, demonstrates the environmental potential of these substances. Studies have focused on the biotechnological aspects of producing poly-D-3-hydroxybutyric acid (P(3HB)) from H2, O2, and CO2 by autotrophic culture. This process, which involves the hydrogen-oxidizing bacterium Ralstonia eutropha, points towards a sustainable method of producing valuable compounds while utilizing CO2, thereby contributing to carbon recycling and environmental sustainability (Ishizaki, Tanaka, & Taga, 2001).
Eigenschaften
Produktname |
(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite |
|---|---|
Molekularformel |
C23H21NO2 |
Molekulargewicht |
343.4 |
InChI |
InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
YPRJGJFJMZOUSH-MRXNPFEDSA-N |
SMILES |
O=C(C1=CN(CCC(O)C)C2=C1C=CC=C2)C3=CC=CC4=CC=CC=C43 |
Synonyme |
(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




